molecular formula C10H11NO3 B1518826 2-(2-formylphenoxy)-N-methylacetamide CAS No. 216082-34-7

2-(2-formylphenoxy)-N-methylacetamide

Cat. No.: B1518826
CAS No.: 216082-34-7
M. Wt: 193.2 g/mol
InChI Key: XGBGUOKFVIRIKH-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)-N-methylacetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a formyl moiety at the ortho position and an N-methylacetamide side chain. Its synthesis involves the reaction of 2-chloroacetamide with salicylaldehyde in the presence of potassium carbonate (K₂CO₃) at room temperature, yielding the product after 24 hours . Structural confirmation is achieved via NMR, FTIR, and single-crystal X-ray diffraction (XRD), revealing a highly planar molecular geometry .

Properties

IUPAC Name

2-(2-formylphenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-5-3-2-4-8(9)6-12/h2-6H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBGUOKFVIRIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(2-Formylphenoxy)-N-methylacetamide has several applications in scientific research:

    Mechanism of Action

    The mechanism by which 2-(2-formylphenoxy)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways:

      Comparison with Similar Compounds

      Structural Analogues with Phenoxy-Acetamide Backbone

      Several compounds share the phenoxy-acetamide core but differ in substituents, influencing their physicochemical and biological properties. Key examples include:

      Impact of Substituents on Reactivity and Bioactivity

      • Hydrophilic Modifications : Compound 31 incorporates a hydroxyl group, increasing solubility but reducing yield (54%) compared to 30 (82%) .
      • Planarity and Antiviral Activity: The planar structure of 2-(2-formylphenoxy)-N-methylacetamide facilitates interactions with SARS-CoV-2 proteins, a feature absent in bulkier derivatives like 30 and 31 .
      • N-Substituent Effects: N,N-dimethylacetamide derivatives (e.g., 2-(2-formylphenoxy)-N,N-dimethylacetamide) exhibit higher lipophilicity, which may enhance membrane permeability but reduce specificity .

      Biological Activity

      2-(2-formylphenoxy)-N-methylacetamide, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

      Chemical Structure and Properties

      This compound is characterized by its unique chemical structure, which includes a phenoxy group and an N-methylacetamide moiety. This structure allows for diverse interactions with biological targets, contributing to its biological activity.

      The biological effects of this compound are primarily attributed to its ability to interact with specific proteins and enzymes within cells. The compound may exert its effects through:

      • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
      • Protein Binding : The compound may form hydrogen bonds with proteins, potentially altering their structure and function.

      Biological Activity

      Research indicates that this compound exhibits various biological activities:

      Research Findings

      Several studies have investigated the biological activity of related compounds or derivatives:

      • Case Study on Anticancer Effects :
        • A study reported that a hybrid compound similar to this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 11.18 μg/mL. The treatment led to increased expression of pro-apoptotic markers and decreased anti-apoptotic markers .
      • Enzyme Interaction Studies :
        • Research on related benzaldehyde derivatives indicated that they could act as inhibitors of specific enzymes like xanthine oxidase. This suggests that this compound may also possess similar inhibitory properties due to its structural analogies .
      • Toxicological Assessments :
        • While detailed toxicological data specifically for this compound is scarce, studies on benzaldehyde derivatives have provided insights into potential toxicity profiles, indicating a need for further investigation into the safety and efficacy of this compound in therapeutic applications.

      Table 1: Summary of Biological Activities

      Activity TypeObserved EffectsReference
      AnticancerInduces apoptosis in MCF-7 cells
      Enzyme InhibitionPotential inhibition of xanthine oxidase
      AntimicrobialSuggested activity based on structural analogs

      Table 2: Case Study Results

      CompoundIC50 (μg/mL)Effect on Apoptotic Markers
      CuPAHMQ (similar compound)11.18↑ P53, ↑ Bax, ↓ Bcl-2

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
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      2-(2-formylphenoxy)-N-methylacetamide
      Reactant of Route 2
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      2-(2-formylphenoxy)-N-methylacetamide

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